molecular formula C7H14O4 B13388837 Poly(hydroxypropyl methacrylate)

Poly(hydroxypropyl methacrylate)

Cat. No.: B13388837
M. Wt: 162.18 g/mol
InChI Key: RVYBHNVKBNBMLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. It is commonly used in the production of polymers and resins due to its ability to undergo polymerization reactions. This compound is known for its versatility and is widely used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-methyl-, monoester with 1,2-propanediol typically involves the esterification of methacrylic acid with 1,2-propanediol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction . The reaction can be represented as follows:

Methacrylic acid+1,2-PropanediolHydroxypropyl methacrylate+Water\text{Methacrylic acid} + \text{1,2-Propanediol} \rightarrow \text{Hydroxypropyl methacrylate} + \text{Water} Methacrylic acid+1,2-Propanediol→Hydroxypropyl methacrylate+Water

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors with continuous removal of water to drive the reaction to completion. The use of solid acid catalysts, such as heteropolyacids supported on clay, has been explored to improve the efficiency and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, monoester with 1,2-propanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.

    Esterification: Acid catalysts like sulfuric acid or solid acid catalysts.

    Hydrolysis: Acidic or basic conditions with water.

Major Products Formed

    Polymerization: Polymers and copolymers used in coatings, adhesives, and dental materials.

    Esterification: Diesters used in plasticizers and lubricants.

    Hydrolysis: Methacrylic acid and 1,2-propanediol.

Scientific Research Applications

2-Propenoic acid, 2-methyl-, monoester with 1,2-propanediol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-methyl-, monoester with 1,2-propanediol primarily involves its ability to undergo polymerization reactions. The compound contains a methacrylate group that can participate in free radical polymerization, leading to the formation of cross-linked polymer networks. These networks provide mechanical strength and durability to the materials in which they are used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenoic acid, 2-methyl-, monoester with 1,2-propanediol is unique due to its combination of a methacrylate group and a hydroxyl group, which allows it to participate in both polymerization and esterification reactions. This dual functionality makes it highly versatile for various applications in different fields .

Properties

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

2-methylprop-2-enoic acid;propane-1,2-diol

InChI

InChI=1S/C4H6O2.C3H8O2/c1-3(2)4(5)6;1-3(5)2-4/h1H2,2H3,(H,5,6);3-5H,2H2,1H3

InChI Key

RVYBHNVKBNBMLE-UHFFFAOYSA-N

Canonical SMILES

CC(CO)O.CC(=C)C(=O)O

Related CAS

9086-85-5

Origin of Product

United States

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